10-(4-Fluorophenyl)benzo[h]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H12FN |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
10-(4-fluorophenyl)benzo[h]quinoline |
InChI |
InChI=1S/C19H12FN/c20-16-10-8-13(9-11-16)17-5-1-3-14-6-7-15-4-2-12-21-19(15)18(14)17/h1-12H |
InChI Key |
IOLOARDBCUHOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)C4=C(C=CC=N4)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 10 4 Fluorophenyl Benzo H Quinoline and Its Analogues
General Approaches to Benzo[h]quinoline (B1196314) Core Synthesis
A variety of synthetic strategies have been developed to construct the foundational benzo[h]quinoline ring system. These methods often leverage well-established named reactions and modern catalytic systems to achieve high efficiency and structural diversity.
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form complex products, minimizing waste and simplifying procedures. govtcollegebalrampur.ac.in Several MCRs have been adapted for the synthesis of quinoline (B57606) and benzoquinoline derivatives. govtcollegebalrampur.ac.in
One notable example involves a four-component domino process for creating multi-functionalized quinazolines, which highlights the potential of MCRs in complex heterocycle synthesis. While not directly yielding benzo[h]quinolines, the principles are transferable. A more specific application is the three-component reaction of an aromatic amine (like naphthalen-1-amine), an aldehyde, and an activated alkene in a Povarov reaction to form tetrahydroquinolines, which can then be oxidized to the aromatic quinoline. nih.gov Another approach is the metal-free, three-component synthesis of 2-substituted benzo[f]quinolines using aromatic amines, aldehydes, and tertiary amines, where the tertiary amine serves as a vinyl source for the [4+2] condensation.
A novel multicomponent domino reaction has been developed for the regioselective synthesis of functionalized benzo[h]pyrazolo[3,4-b]quinolines. This reaction utilizes readily available aldehydes, pyrazol- or isoxazolo-amines, and 2-hydroxy-1,4-naphthoquinone, proceeding under microwave irradiation to afford products in good to excellent yields (61-91%).
Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a powerful means to form the quinoline ring system from a pre-functionalized naphthalene (B1677914) precursor.
A classic approach is the acid-catalyzed intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid (PPA) at elevated temperatures to yield substituted benzo[h]quinoline derivatives. nih.gov More recently, an atom- and step-economical one-pot synthesis of functionalized benzo[h]quinolines has been developed. researchgate.net This method involves a lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction between benzonitriles and diynones, forming two new C-C bonds and one C-N bond in a single operation. researchgate.net The substrate scope is influenced by both electronic and steric factors. researchgate.net
The table below summarizes representative intramolecular cyclization strategies for benzo[h]quinoline synthesis.
| Starting Materials | Reagents/Conditions | Product Type | Yield |
| N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines | Polyphosphoric Acid (PPA), 120 °C | 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinolines nih.gov | Moderate to Good |
| Benzonitriles and Diynones | Lithium-hexamethyldisilazane (LiHMDS) | Functionalized Benzo[h]quinolines researchgate.net | Up to quantitative |
Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single sequence without isolating intermediates. Electrocyclization, a key type of pericyclic reaction, can also be employed.
A notable example is the electrocyclization of 3-(naphthylamino)-2-alkene imines, which, when triggered by ultraviolet light, leads to the regioselective synthesis of substituted benzo[h]quinolines in good to high yields. nih.gov Another powerful cascade process begins with the reaction of mercaptoacetic acid esters and pentachloro-2-nitro-1,3-butadiene to create precursors for 2,3,4-trisubstituted benzo[h]quinolines. nih.gov The subsequent reaction with naphthalen-1-amine initiates a cascade involving an enamine-imine tautomerization followed by an intramolecular electrocyclization to furnish the benzo[h]quinoline core. nih.gov This two-step pathway can achieve yields of up to 93%. nih.gov
A one-pot chemoselective synthesis of arylated 2-aminobenzo[h]quinolines has also been reported, involving the reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles with 2-cyanomethylbenzonitrile using sodamide as a base. govtcollegebalrampur.ac.in This process involves a sequence of intermolecular and intramolecular bond formations and can be accelerated by microwave irradiation to provide excellent yields. govtcollegebalrampur.ac.in
Heterocyclization reactions form the heterocyclic ring from acyclic or carbocyclic precursors. The Friedländer condensation is a classical and versatile method for quinoline synthesis that can be applied to the benzo[h]quinoline system. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For instance, 1-amino-2-naphthalenecarbaldehyde can be condensed with various acetylaromatics (like 4-fluoroacetophenone) to generate 2-aryl-substituted benzo[h]quinolines. acs.org
Another effective heterocyclization strategy is the reaction of naphthalen-1-amine with lithium enolates derived from 2-(fluoroacetyl)cycloalkanones in refluxing trifluoroacetic acid, which produces fluoromethyl-substituted benzo[h]cyclopenta[c]quinolines. nih.gov
Targeted Synthesis of Fluorophenyl-Substituted Benzo[h]quinolines
While general methods provide access to the core scaffold, targeted strategies are required to introduce the 4-fluorophenyl group at the C-10 position. This is typically achieved through modern cross-coupling reactions or by using pre-functionalized starting materials. Although a direct, one-step synthesis of 10-(4-Fluorophenyl)benzo[h]quinoline is not prominently reported, its synthesis can be envisioned through established organometallic methods.
A key intermediate for such syntheses is a 10-halobenzo[h]quinoline or a 10-metallated benzo[h]quinoline. For example, 10-hydroxybenzo[h]quinoline (B48255) can be prepared, which can then be converted to a triflate, a common substrate for cross-coupling. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. researchgate.netusd.edu The Suzuki coupling of a 10-halobenzo[h]quinoline with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base would be a highly effective route to the target molecule. researchgate.netusd.edu The synthesis of 8-iodoquinoline (B173137) as a precursor for such couplings has been documented. usd.edu
The table below outlines a potential synthetic route using a Suzuki coupling reaction.
| Benzo[h]quinoline Precursor | Coupling Partner | Catalyst System | Product |
| 10-Iodo-benzo[h]quinoline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | This compound |
Indium(III) catalysts, such as indium trichloride (B1173362) (InCl₃) and indium triflate (In(OTf)₃), are versatile Lewis acids known to promote a wide range of organic transformations, including the synthesis of heterocyclic compounds, often under mild conditions. nih.govbath.ac.ukresearchgate.net
Indium triflate has been shown to be an effective catalyst for various reactions, including Friedel-Crafts acylations, the formation of pyran rings, and benzannulation reactions. bath.ac.ukresearchgate.netresearchgate.net For example, In(OTf)₃ catalyzes the [4+2] benzannulation of o-alkynylbenzaldehydes with enolizable carbonyl compounds to selectively form naphthyl ketones. researchgate.net While not a direct synthesis of the benzo[h]quinoline ring, this demonstrates the capacity of indium catalysts to facilitate complex annulations leading to naphthalene-based structures. The Povarov reaction, a key multicomponent reaction for synthesizing tetrahydroquinolines, can also be catalyzed by Lewis acids like indium triflate. nih.gov The reaction of naphthalen-1-amine, an aldehyde, and an alkene under indium catalysis could provide a pathway to the benzo[h]quinoline skeleton.
| Catalyst | Reaction Type | Substrates | Relevance |
| In(OTf)₃ | [4+2] Benzannulation | o-Alkynylbenzaldehydes, Carbonyl compounds | Forms naphthalene core structures researchgate.net |
| In(OTf)₃ | Povarov Reaction | Aryl amines, Aldehydes, Alkenes | Potential route to tetrahydrobenzo[h]quinolines nih.gov |
| InCl₃ | Cyclization | Homopropargyl azides | Synthesis of related N-heterocycles nih.gov |
Microwave-Promoted Synthetic Pathways for Benzo[h]quinolines
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. benthamdirect.com This technology facilitates rapid and efficient chemical transformations, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. benthamdirect.comnih.gov
One prominent example is the microwave-enhanced Friedländer synthesis, which allows for the single-step, convergent assembly of diverse 8-hydroxyquinolines. nih.govrsc.org This catalyst- and protecting-group-free method demonstrates a marked improvement in reaction yields when compared to traditional oil bath heating. nih.govrsc.org Studies have shown that the average yield for a library of quinolines increased from 34% with conventional heating to 72% under microwave irradiation. nih.govrsc.org The use of microwave irradiation can provide excellent isolated yields (92–97%) in minutes, whereas conventional thermal methods may require much longer times and still result in lower yields. nih.govmdpi.com These green chemistry protocols are noted for their efficiency and reduced energy consumption. mdpi.comasianpubs.org
| Method | Average Yield | Key Advantages |
|---|---|---|
| Traditional Oil Bath Heating | 34% | Standard laboratory procedure |
| Microwave Irradiation | 72% | Increased yield, rapid reaction, catalyst/protecting-group-free |
Solvent-Free Synthesis Techniques for Benzo[h]quinoline Derivatives
In line with the principles of green chemistry, solvent-free synthesis techniques have gained traction for preparing quinoline and benzoquinoline derivatives. These methods minimize the use of hazardous organic solvents, reducing environmental impact and simplifying product purification.
A notable approach involves the use of heterogeneous catalysts, such as Hβ zeolite, in a simple one-step cyclization. rsc.org This technique allows for the synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. The catalyst demonstrates high efficiency and can be recovered and reused multiple times without a significant loss in activity, making the process both scalable and sustainable. rsc.org Additionally, some microwave-assisted syntheses can be performed under neat (solvent-free) conditions, further enhancing their environmental credentials by combining the benefits of rapid heating with the elimination of solvents. nih.gov
Role of Specific Precursors and Reactant Design
A versatile method for creating 2,3,4-trisubstituted benzo[h]quinolines employs precursors such as 2-nitro-1,3-butadiene derivatives , mercaptoacetic acid esters , and 1-naphthylamine (B1663977) . mdpi.comnih.gov In this pathway, the reaction between mercaptoacetic acid esters and pentachloro-2-nitro-1,3-butadiene generates a key intermediate. mdpi.comnih.gov Subsequent reaction with 1-naphthylamine initiates a cyclization reaction that exclusively forms the benzo[h]quinoline ring system, driven by the steric bulk and high electron density of the naphthalene moiety. mdpi.comnih.gov
Another widely applicable strategy is the three-component reaction, which can involve an aldehyde, an amine, and an alkyne. scielo.br For the target compound, this could hypothetically involve the reaction of 4-fluorobenzaldehyde , 1-naphthylamine , and an alkyne component, catalyzed by Lewis acids like iron(III) chloride or ytterbium(III) triflate. scielo.br In other variations, ylides generated from quaternary salts can undergo [3+2] dipolar cycloaddition with dipolarophiles like methyl propiolate to build fused heterocyclic systems onto the benzoquinoline core. mdpi.com
| Precursor | Role in Synthesis | Relevant Synthetic Method | Reference |
|---|---|---|---|
| 1-Naphthylamine | Forms the 'benzo[h]' portion and the nitrogen atom of the quinoline ring. | Reaction with nitrobutadiene derivatives; Three-component reactions. | mdpi.comnih.govscielo.br |
| 4-Fluorobenzaldehyde | Provides the 4-fluorophenyl substituent at the C10 position. | Three-component reactions (e.g., Povarov-type). | scielo.br |
| Mercaptoacetic acid esters | Reacts with nitrobutadienes to form a key intermediate for cyclization. | Synthesis of 2,3,4-trisubstituted benzo[h]quinolines. | mdpi.comnih.gov |
| 2-Nitro-1,3-butadiene derivatives | Acts as a building block for forming the substituted pyridine (B92270) part of the quinoline ring. | Synthesis of 2,3,4-trisubstituted benzo[h]quinolines. | mdpi.comnih.gov |
| Methyl propiolate | Acts as a dipolarophile in [3+2] cycloaddition reactions for post-synthetic functionalization. | Huisgen [3+2] dipolar cycloaddition. | mdpi.com |
Optimization of Synthetic Pathways for Enhanced Yields and Regioselectivity
Optimizing reaction conditions is crucial for maximizing product yield, minimizing side products, and controlling regioselectivity. For the synthesis of benzo[h]quinolines, several strategies have proven effective.
In the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, a two-step reaction sequence was found to be more efficient than a one-pot approach. nih.gov Isolating the intermediate formed from the initial nucleophilic substitution allowed the subsequent base-induced cyclization to proceed with a significantly higher yield (up to 93%) compared to the one-pot reaction (33%). mdpi.comnih.gov The choice of base and solvent also plays a critical role; triethylamine (B128534) or N,N-dimethylaniline were found to be effective bases for the cyclization step. nih.gov
As mentioned previously, the use of microwave irradiation is a key optimization strategy, dramatically increasing yields from 34% to 72% in the Friedländer synthesis of 8-hydroxyquinolines. nih.govrsc.org
Furthermore, in base-catalyzed annulation reactions, the electronic and steric properties of the substrates significantly influence the outcome. nih.gov Density functional theory (DFT) calculations have been used to understand the reaction mechanism and predict the regioselectivity, providing a powerful tool for rational substrate design and pathway optimization. nih.gov
| Strategy | Specific Action | Outcome | Reference |
|---|---|---|---|
| Reaction Sequence | Switching from a one-pot to a two-step procedure. | Yield increased from 33% to 93%. | nih.gov |
| Energy Source | Changing from conventional oil bath heating to microwave irradiation. | Average yield increased from 34% to 72%. | nih.govrsc.org |
| Reagent Selection | Varying the base (e.g., triethylamine, N,N-dimethylaniline, pyridine). | Moderate yields achieved with triethylamine or N,N-dimethylaniline. | nih.gov |
| Computational Modeling | Using DFT to understand the influence of electronic and steric effects. | Provides insight into the origin of observed regioselectivity. | nih.gov |
Post-Synthetic Functionalization and Chemical Derivatization of this compound
Post-synthetic functionalization allows for the diversification of a core molecular scaffold, enabling the fine-tuning of its properties. For benzo[h]quinolines, direct C-H bond functionalization has emerged as a sophisticated strategy to introduce new chemical groups without the need for pre-installed functional handles. rsc.orgchemrxiv.org
A notable example is the meta-C-H hydroxylation of 2-phenylbenzo[h]quinoline (B11862015), which can be achieved by first converting the heterocycle to its N-oxide. acs.org This N-oxide then serves as a directing group to install a hydroxyl group at a specific position on the quinoline ring. chemrxiv.orgacs.org This method demonstrates excellent chemoselectivity and is tolerant of various functional groups. acs.org Programmed C-H functionalization can be used to decorate the scaffold at multiple positions sequentially, offering a powerful route to generating chemical diversity. chemrxiv.org
More traditional methods involve the chemical transformation of existing functional groups. For instance, 2-chloro- and 4-chlorobenzo[h]quinoline-3-carbaldehyde isomers serve as versatile intermediates for further modification. rsc.org Similarly, a carboxylic acid group on the quinoline ring can be converted into an acid hydrazide, which can then be used to construct other heterocyclic rings, such as pyrazoles, through cyclocondensation reactions. nih.gov Another approach involves the N-alkylation (quaternization) of the quinoline nitrogen, followed by a [3+2] dipolar cycloaddition reaction to create complex, fused polycyclic systems. mdpi.comnih.gov
| Method | Description | Example Application | Reference |
|---|---|---|---|
| Direct C-H Hydroxylation | Uses an N-oxide as a directing group to introduce a hydroxyl group onto the aromatic core. | Conversion of 2-phenylbenzo[h]quinoline to its hydroxylated derivative. | acs.org |
| Programmed Multiple C-H Functionalization | Sequentially decorates the scaffold at multiple positions (e.g., C8, C2, C3, C5) using directing groups. | Generation of a diverse library from a 4-hydroxyquinoline (B1666331) scaffold. | chemrxiv.org |
| Derivatization of Functional Handles | Chemical transformation of existing groups like aldehydes or carboxylic acids. | Synthesis of pyrazolyl derivatives from a quinoline-4-carbohydrazide. | rsc.orgnih.gov |
| [3+2] Dipolar Cycloaddition | Quaternization of the ring nitrogen followed by cycloaddition of the in situ generated ylide. | Synthesis of pyrrolo-benzo[f]quinoline derivatives. | mdpi.comnih.gov |
Applications and Advanced Research Directions of 10 4 Fluorophenyl Benzo H Quinoline
Contributions to Materials Science and Optoelectronics
The inherent photophysical properties of the benzo[h]quinoline (B1196314) core, characterized by strong fluorescence and high thermal stability, make its derivatives prime candidates for use in optoelectronic devices. The functionalization with a 4-fluorophenyl group can enhance these properties through steric and electronic effects, improving charge transport and film-forming capabilities.
Potential Role in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
Derivatives of benzo[h]quinoline are recognized for their potential in optoelectronic applications, including OLEDs and solar cells. mdpi.comsemanticscholar.orgnih.gov The electron-withdrawing nature of the quinoline (B57606) ring system makes it a suitable component for electron-transporting or emissive layers in these devices. semanticscholar.org While direct reports on the use of 10-(4-Fluorophenyl)benzo[h]quinoline in OLEDs are emerging, related compounds have shown significant promise. For instance, metal complexes like bis(10-hydroxybenzo[h]quinolinato)beryllium (Bebq2) have been successfully incorporated into OLED device structures as a host material for phosphorescent emitters. nih.gov
In the realm of photovoltaics, analogues such as 10-hydroxybenzo[h]quinoline (B48255) derivatives have been synthesized and evaluated as co-sensitizers in dye-sensitized solar cells (DSSCs), a type of organic solar cell. nih.gov These studies demonstrated that the inclusion of benzo[h]quinoline-based dyes can improve the photovoltaic performance of the devices compared to those using standard commercial sensitizers alone. nih.gov The research on these analogues suggests that the this compound framework has the foundational properties required for efficient charge separation and transport, crucial for both OLED and OSC applications.
Table 1: Performance of Dye-Sensitized Solar Cells (DSSCs) using Benzo[h]quinoline Analogues Data extracted from a study on 10-hydroxybenzo[h]quinoline-cyanoacrylic acid derivatives.
| Sensitizer System | Open-Circuit Voltage (V) | Short-Circuit Current Density (mA/cm²) | Fill Factor | Power Conversion Efficiency (%) |
| Commercial Dye (N719) | 0.72 | 14.50 | 0.65 | 6.78 |
| N719 + Benzo[h]quinoline Derivative 1a | 0.73 | 15.24 | 0.66 | 7.33 |
| N719 + Benzo[h]quinoline Derivative 2a | 0.73 | 15.68 | 0.65 | 7.45 |
| Source: Adapted from research on benzo[h]quinolin-10-ol derivatives as co-sensitizers. nih.gov |
Development of Fluorescent Molecular Probes and Biomolecular Markers
The quinoline scaffold is a fundamental component in the design of fluorescent probes for bio-imaging and chemosensing due to its favorable photophysical and pharmacological properties. researchgate.net These probes are instrumental in the early diagnosis of various diseases by monitoring interactions with target molecules through changes in fluorescence. researchgate.net
Derivatives of benzo[h]quinoline have been specifically developed for these purposes. For example, 10-hydroxybenzo[h]quinoline-7-sulfonate serves as a highly selective and sensitive fluorescent reagent for the detection of beryllium(II) ions at ultra-trace levels. researchgate.net In another application, a hybrid molecule combining quinoline and benzothiazole (B30560) structures was designed as the first near-infrared fluorescent probe for transthyretin, a protein associated with amyloid diseases. rsc.orgresearchgate.net The inherent fluorescence of the benzo[h]quinoline core, which can be fine-tuned by substituents like the 4-fluorophenyl group, makes this compound a promising candidate for the development of new, highly specific molecular probes and markers. The fluorine atom can also enhance binding affinity and cell permeability, which are desirable properties for biomolecular markers.
Exploration in Optoelectronic Switches and Devices
The photoactive nature of benzo[h]quinoline derivatives makes them intriguing candidates for exploration in optoelectronic switches. Molecules that can reversibly change their properties, such as fluorescence or conductivity, upon light irradiation can form the basis of molecular switches and memory devices. Quinoline derivatives are known to have applications in various optoelectronic devices beyond OLEDs and solar cells. mdpi.com The excited-state intramolecular proton transfer (ESIPT) observed in 10-hydroxybenzo[h]quinoline analogues is a photo-induced process that leads to a large separation between absorption and emission wavelengths (Stokes shift). nih.gov This kind of significant, light-induced change in electronic structure is a key principle that could be harnessed for developing molecular switches. While specific research into using this compound for optoelectronic switches is not yet widespread, its robust photophysical properties suggest a strong potential for future exploration in this area.
Coordination Chemistry and Ligand Design
The nitrogen atom in the quinoline ring and potential chelating groups on the benzo[h]quinoline framework make it an excellent ligand for coordinating with a wide range of metal ions. The resulting metal complexes often exhibit novel electronic, magnetic, and luminescent properties.
This compound and Analogues as Ligands in Metal Complex Synthesis
The benzo[h]quinoline scaffold readily forms stable complexes with numerous transition metals. The specific properties of these complexes are influenced by the metal ion and the substituents on the ligand.
Iron(III): Iron(III) forms complexes with various nitrogen-containing heterocyclic ligands like phenanthroline and bipyridine. uop.edu.pk Research into iron(III) complexes with ligands such as pyrazine (B50134) and quinoxaline (B1680401) has shown the formation of both mononuclear and binuclear species with potential catalytic activity. semanticscholar.org Dendritic iron(III) complexes featuring carbazole (B46965) units attached to a Schiff base ligand have also been synthesized, demonstrating interesting magnetic and fluorescent properties. nih.gov
Osmium and Ruthenium: There is extensive research on osmium and ruthenium complexes with ligands analogous to benzo[h]quinoline, often driven by the search for new anticancer agents. researchgate.netcapes.gov.br These half-sandwich complexes demonstrate the robust coordination of N-heterocyclic ligands to these heavy metals.
Cobalt(II): Cobalt(II) complexes with polyquinoline ligands have been synthesized and characterized. rsc.org Studies have also reported the synthesis of cobalt(II) complexes using ligands derived from 4'-pyridyl-terpyridine and other nitrogen-based structures, highlighting their catalytic and biological activities. nih.govrsc.orgnih.gov
Zinc(II): Zinc(II) readily forms complexes with quinoline derivatives. For example, complexes with 8-hydroxyquinoline (B1678124) have been developed as fluorescent sensors for anions. nih.gov The coordination of zinc(II) with various benzazino-carboxalidin-2-aminophenols results in complexes with notable fluorescent properties. nih.gov Given that d¹⁰ transition metal ions like zinc(II) can lead to attractive luminescence, their complexes with benzo[h]quinoline ligands are of significant interest. acs.org
Rhodium(I) and Rhodium(III): Benzo[h]quinoline is a well-established ligand in rhodium chemistry. Cyclometalated rhodium(III) complexes with benzo[h]quinoline have been synthesized and studied for their reactivity and cytotoxicity. researchgate.net The effect of the covalent bond on the radiative properties of rhodium complexes with benzo[h]quinoline has also been a subject of fundamental photophysical studies. us.es Furthermore, Rhodium(I) complexes with N-heterocyclic carbene ligands featuring hemilabile pyridine (B92270) donors have been explored for catalysis, demonstrating the versatility of nitrogen-based ligands in rhodium coordination chemistry. researchgate.net
The this compound ligand, with its defined steric and electronic profile, is an excellent candidate for creating new metal complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry.
Luminescent Properties of Benzo[h]quinoline-Metal Complexes
The coordination of benzo[h]quinoline ligands to metal ions can significantly alter their photophysical properties, often leading to enhanced luminescence with potential for various applications.
The fluorescence of metal chelates of 8-hydroxyquinoline-5-sulfonic acid, an analogue, has been extensively studied, with 42 different metal species forming fluorescent complexes. nih.gov The cadmium and zinc complexes, in particular, are strongly fluorescent. nih.gov This intrinsic property is harnessed in the development of fluorescent sensors, where the binding of a target ion to a quinoline-based ligand-metal complex results in a detectable change in fluorescence. nih.gov
Table 2: Luminescent Properties of Metal Complexes with Quinoline Analogues
| Metal Ion | Ligand Type | Emission Peak (nm) | Application/Feature | Reference |
| Beryllium(II) | 10-hydroxybenzo[h]quinoline (Bebq2) | - | Host material in OLEDs | nih.gov |
| Zinc(II) | 10-hydroxybenzo[h]quinoline (Znbq2) | 512 | Potential emitting material | |
| Zinc(II) | Quinoline-benzothiazole probe (QBTP1) | 507 (upon Cd²⁺ binding) | 'Turn-On' sensor for Cadmium | |
| Rhodium(III) | Benzo[h]quinoline | - | Studied for photophysical properties | researchgate.netus.es |
| Note: Emission peaks can vary significantly with solvent and specific ligand structure. |
The luminescence of these complexes is often the result of ligand-to-metal charge transfer (LMCT) or intraligand transitions. For instance, studies on zinc(II) complexes with ligands derived from imidazole (B134444) fused with carbazole show that these materials are highly luminescent and thermally stable. acs.org Similarly, rhodium(III) complexes of benzo[h]quinoline have been investigated for their unique photophysical characteristics. researchgate.net The combination of the rigid benzo[h]quinoline framework with a suitable metal center provides a powerful strategy for designing highly luminescent materials for OLEDs, sensors, and bio-imaging agents.
Chemosensing Applications for Metal Cation Detection (e.g., Hg²⁺, Fe³⁺, Cu²⁺, Al³⁺)
The benzo[h]quinoline framework, with its nitrogen atom, can act as a binding site for metal ions. The fluorescence properties of these molecules can be sensitive to the binding of metal cations, making them potential candidates for fluorescent chemosensors. While direct studies on this compound are not extensively reported, research on analogous quinoline and benzoquinoline derivatives provides strong evidence for its potential in this area.
The detection of environmentally and biologically important metal ions is crucial. For instance, a novel quinoline derivative was designed as a selective and sensitive fluorescent sensor for the detection of Fe³⁺. This sensor exhibited a distinct fluorescence quenching effect upon the addition of Fe³⁺, forming a 1:1 metal-ligand complex. The detection limit for Fe³⁺ was determined to be 8.67 × 10⁻⁵ M. nih.gov Similarly, other quinoline-based sensors have been developed for the detection of Hg²⁺, with a reported detection limit as low as 11 nM. researchgate.net For Cu²⁺, a benzothiazole-quinoline based probe has shown a limit of detection of 1.153 × 10⁻⁷ M. nih.govnih.gov Furthermore, a highly selective fluorescence sensor based on a quinoline derivative has been reported for the detection of Al³⁺ in aqueous media, with a detection limit of 1.75 x 10⁻⁷ M. researchgate.net
The sensing mechanism often involves a process like photo-induced electron transfer (PET) being inhibited or activated upon metal ion binding, leading to a "turn-off" or "turn-on" fluorescent response. The 4-fluorophenyl substituent on the benzo[h]quinoline core could further influence the selectivity and sensitivity of the sensor by modifying its electronic and steric characteristics.
Table 1: Chemosensing of Metal Cations by Related Quinoline Derivatives
| Analyte | Sensor Type | Detection Method | Limit of Detection (LOD) |
|---|---|---|---|
| Fe³⁺ | Quinoline derivative | Fluorescence Quenching | 8.67 × 10⁻⁵ M nih.gov |
| Hg²⁺ | Quinoline-Fisher aldehyde fluorophore | Fluorescence Enhancement | 11 nM researchgate.net |
| Cu²⁺ | Benzothiazole-quinoline probe | Colorimetric/Fluorescence | 1.153 × 10⁻⁷ M nih.govnih.gov |
| Al³⁺ | Quinoline derivative | Fluorescence Enhancement | 1.75 x 10⁻⁷ M researchgate.net |
Chemosensing of Other Analytes (e.g., Nitro-explosives, Fluoride (B91410), Cyanide ions)
Beyond metal cations, benzo[h]quinoline derivatives have potential for sensing other environmentally relevant analytes. The electron-deficient nature of nitroaromatic compounds, which are common explosives, can lead to fluorescence quenching of electron-rich fluorescent molecules through photoinduced electron transfer.
Quinoline-based chemosensors have also been investigated for the detection of anions like fluoride (F⁻) and cyanide (CN⁻). nih.gov For instance, a novel thiosemicarbazone featuring a quinoline group was developed for the selective sensing of fluoride ions, exhibiting a four-fold fluorescence enhancement with a detection limit of 5.52 nM. nih.gov The sensing mechanism for fluoride often involves hydrogen bonding interactions or deprotonation of an N-H group on the sensor molecule. nih.gov For cyanide detection, quinoline-based colorimetric chemosensors have been reported with fast response times. nih.govresearchgate.net A benzothiazole-quinoline based probe demonstrated a limit of detection for CN⁻ of 0.280 × 10⁻⁷ M. nih.govnih.gov The presence of the 10-(4-fluorophenyl) group could potentially enhance these interactions through additional binding sites or by modulating the electronic properties of the benzo[h]quinoline system.
Table 2: Chemosensing of Other Analytes by Related Quinoline Derivatives
| Analyte | Sensor Type | Detection Method | Limit of Detection (LOD) |
|---|---|---|---|
| Fluoride (F⁻) | Quinoline thiosemicarbazone | Fluorescence Enhancement | 5.52 nM nih.gov |
| Cyanide (CN⁻) | Benzothiazole-quinoline probe | Colorimetric | 0.280 × 10⁻⁷ M nih.govnih.gov |
In Vitro Biological Activity and Mechanistic Studies
The planar aromatic structure of benzo[h]quinolines makes them ideal candidates for intercalation into DNA, a mechanism often associated with anticancer activity. nih.govresearchgate.net
DNA Interaction Studies (e.g., Binding, Intercalation, Protection against Oxidative Damage)
Benzo[h]quinoline derivatives have been shown to interact with DNA. researchgate.net The planar structure allows them to intercalate between the base pairs of the DNA double helix, which can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells. nih.gov Some benzo- and tetrahydrobenzo-[h]quinoline derivatives with a flexible (dimethylamino)ethylcarboxamide side chain have been synthesized as potential DNA-intercalating antitumor agents. researchgate.net Furthermore, quinolines are capable of chelating iron ions, thereby inhibiting the formation of free radicals in the Fenton reaction and protecting DNA from oxidative damage. researchgate.net Studies on new arylated benzo[h]quinolines have shown that they can induce anticancer activity through oxidative stress-mediated DNA damage. nih.gov
In Vitro Antimicrobial and Antibacterial Efficacy Against Specific Bacterial and Fungal Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)
Quinoline and benzoquinoline scaffolds are present in many antimicrobial drugs. nih.gov Benzo[f]quinoline (B1222042) derivatives have shown excellent antifungal activity against Candida albicans and very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Some quinoline derivatives have also shown activity against the Gram-negative bacterium Escherichia coli. researchgate.net
Specifically, certain quinoline-based thiazole (B1198619) derivatives have demonstrated significant antibacterial activity against S. aureus and E. coli. acs.org In one study, quinoline-oxadiazole hybrids displayed potent antimicrobial action against S. aureus, E. coli, and C. albicans, although they were not effective against Aspergillus niger. nih.gov The fight against resistant pathogens like Pseudomonas aeruginosa is a continuous challenge, and quinoline compounds targeting ATP synthase have been shown to inhibit drug-resistant strains. nih.govnih.gov
Table 3: In Vitro Antimicrobial Activity of Related Quinoline and Benzoquinoline Derivatives
| Compound Type | Target Organism | Activity |
|---|---|---|
| Benzo[f]quinolinium salts | Staphylococcus aureus | Very good antibacterial activity nih.gov |
| Benzo[f]quinolinium salts | Candida albicans | Excellent antifungal activity nih.gov |
| Quinoline-thiazole derivatives | S. aureus, E. coli | Significant antibacterial activity acs.org |
| Quinoline-oxadiazole hybrids | S. aureus, E. coli, C. albicans | Potent antimicrobial action nih.gov |
In Vitro Antiproliferative Activity Against Various Cancer Cell Lines
The antiproliferative activity of benzo[h]quinoline derivatives against various cancer cell lines is a major area of research. New arylated benzo[h]quinolines have shown effective cytotoxicity against human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines, with IC₅₀ values in the low micromolar range. nih.gov The mechanism of action is often linked to the induction of oxidative stress and DNA damage. nih.gov
Other studies have reported on benzo[c]quinoline derivatives that act as DNA intercalators and have been evaluated for their anticancer activity. nih.gov Furthermore, 7-chloroquinolinehydrazones have been investigated as first-in-class anticancer experimental drugs in the NCI-60 screen. nih.gov The introduction of the 10-(4-fluorophenyl) substituent could significantly impact the antiproliferative profile of the benzo[h]quinoline core by influencing its interaction with biological targets.
Table 4: In Vitro Antiproliferative Activity of Related Benzo[h]quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| Arylated benzo[h]quinoline (3e) | G361 (Skin) | 4.7 nih.gov |
| Arylated benzo[h]quinoline (3f) | H460 (Lung) | 5.1 nih.gov |
| Arylated benzo[h]quinoline (3h) | MCF7 (Breast) | 6.2 nih.gov |
Mechanistic Insights into Antiproliferative Effects (e.g., Apoptosis Induction, Cell Cycle Arrest, Disruption of Cell Migration, Angiogenesis Inhibition)
The antiproliferative activity of benzo[h]quinoline derivatives and related quinoline-based compounds is attributed to a variety of complex cellular and molecular mechanisms. Research into analogous structures provides significant insight into the potential pathways affected by this compound. These mechanisms primarily include the induction of programmed cell death (apoptosis), halting the cell division cycle, impeding cell motility, and preventing the formation of new blood vessels that supply tumors.
Apoptosis Induction: A key mechanism for the anticancer effects of quinoline derivatives is the induction of apoptosis. For instance, certain quinolone derivatives have been shown to trigger apoptosis in HepG2 cancer cells, marked by a significant increase in both early and late apoptotic cell populations. nih.gov This process is often associated with the upregulation of pro-apoptotic proteins, such as Bax and Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl2. mdpi.com Studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated that the most effective compounds act as activators of caspase-3 and caspase-8, confirming their role as inducers of apoptosis. mdpi.com Similarly, other quinoline derivatives have been observed to activate caspase-3 and the tumor suppressor protein p53, further promoting apoptotic pathways in various cancer cell lines, including liver, colon, breast, and lung cancer. mdpi.comresearchgate.net
Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of quinoline-based anticancer agents. Some potent quinolone derivatives cause a significant accumulation of cells in the G2 phase and a sequestration of cells in the Sub-G1(G0) phase, which indicates apoptosis-enhancing activity and prevents the cell cycle from progressing to mitosis. nih.gov These compounds can also interrupt DNA synthesis by decreasing the frequency of cells in the S-phase. nih.gov Other related compounds, such as 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives, have been found to induce cell cycle arrest in the S phase. rsc.org Furthermore, certain quinoline-oxadiazole hybrids may exert their antiproliferative effects by arresting the cell cycle in the G1 phase. nih.gov This ability to halt cell division at different checkpoints is a critical aspect of their therapeutic potential.
Disruption of Cell Migration: The invasion and metastasis of cancer cells are heavily dependent on their migratory capabilities. Certain quinazoline (B50416) analogs have been shown to suppress the migration of human umbilical vein endothelial cells (HUVECs). nih.gov In a similar vein, indoloquinazoline alkaloids can markedly inhibit the migration, invasion, and tube formation of HUVECs, processes critical for metastasis. nih.gov This inhibition is linked to the disruption of the actin cytoskeleton, a key component of the cellular machinery for movement. nih.gov
Table 1: Summary of Antiproliferative Mechanisms of Related Quinoline Derivatives
| Mechanism | Compound Class | Model System | Key Findings | Citations |
|---|---|---|---|---|
| Apoptosis Induction | Quinolone derivative | HepG2 cells | Significant increase in early and late apoptosis. | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | Cancer cell lines | Activation of caspase-3, caspase-8, and Bax; downregulation of Bcl2. | mdpi.com | |
| Indolo[2,3-b]quinoline derivative | Cancer cell lines | Activation of caspase-3 and p53. | mdpi.comresearchgate.net | |
| Cell Cycle Arrest | Quinolone derivative | HepG2 cells | Accumulation of cells in G2 and Sub-G1 phases; decrease in S-phase. | nih.gov |
| 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline | MGC-803 cells | Induces S phase arrest. | rsc.org | |
| Quinoline-oxadiazole hybrid | HepG2 cells | Possible arrest at G1 phase. | nih.gov | |
| Angiogenesis Inhibition | Quinolone derivative | HepG2 cells | Downregulation of VEGFR-2 expression. | nih.gov |
| 2-Thioxobenzo[g]quinazoline | HUVECs | Inhibition of VEGFR-2 enzyme. | mdpi.com | |
| Quinazoline analog | HUVECs, CAM assay | Suppressed cell migration and vessel sprouting. | nih.gov | |
| Indoloquinazoline alkaloid | HUVECs, CAM assay | Inhibited migration, invasion, and tube formation. | nih.gov |
Enzyme Inhibition Profiling (e.g., PI3-kinase, PDK1, EGFR, CDK-2, CDK-5, DNA gyrase, Topoisomerase, ALDH1A1)
The benzo[h]quinoline scaffold and its parent quinoline ring are recognized as "privileged" structures in medicinal chemistry, capable of binding to the ATP-binding sites of various enzymes, particularly kinases. nih.gov The biological activity of this compound can be understood by examining the enzyme inhibition profiles of structurally similar compounds.
PI3-kinase (PI3K) and PDK1: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often deregulated in cancer. nih.govnih.gov While specific data on this compound is limited, the general quinoline scaffold is a key component of potent kinase inhibitors. nih.gov For example, novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been identified as potential inhibitors of phosphoinositide-dependent protein kinase-1 (PDK1), a key component of the PI3K pathway. nih.gov Dual PI3K/mTOR inhibitors have also been developed, underscoring the potential of related structures to target this pathway. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established therapeutic target in several cancers. nih.gov Research has shown that quinoline-1,3,4-oxadiazole hybrids exhibit considerable cytotoxic activity, with some candidates showing potent inhibition of EGFR tyrosine kinase. nih.gov Additionally, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have been investigated as multi-target inhibitors, demonstrating significant inhibitory activity against both wild-type EGFR and its mutated forms. mdpi.com
CDK-2 and CDK-5: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation. While various quinoline derivatives are known to induce cell cycle arrest, specific inhibitory data for this compound against CDK-2 and CDK-5 are not prominently available in the reviewed literature.
DNA Gyrase and Topoisomerase: Bacterial DNA gyrase and topoisomerases are essential enzymes that control the topological states of DNA during replication and transcription, making them prime targets for antimicrobial and anticancer agents. nih.gov Quinolones are a classic example of broad-spectrum antibacterial agents that target DNA gyrase and topoisomerase IV. nih.gov Numerous novel quinoline derivatives have been developed as potent inhibitors of bacterial DNA gyrase. nih.govacs.orgresearchgate.net
In the context of cancer therapy, DNA topoisomerase I (Topo I) and II (Topo II) are validated targets. researchgate.netnih.gov The benzo[h]quinoline scaffold itself has been synthesized and explored specifically for its potential as a topoisomerase inhibitor. rsc.org Various derivatives, such as pyrazolo[4,3-f]quinolines and 3-(benzo[d]thiazol-2-yl)-4-aminoquinolines, have been identified as potent inhibitors of Topo I and/or Topo II. rsc.orgnih.gov These compounds often function as "topoisomerase poisons," stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-stranded DNA breaks. nih.gov
Aldehyde Dehydrogenase 1A1 (ALDH1A1): The ALDH1A1 enzyme is a marker for cancer stem cells and is implicated in chemotherapy resistance. nih.govnih.gov Inhibiting ALDH1A1 can sensitize cancer cells to conventional chemotherapies. nih.govthno.org Quinoline-based structures have been identified as a promising scaffold for the development of potent and selective ALDH1A1 inhibitors. nih.gov These inhibitors have been shown to disrupt cancer spheroid formation and reverse drug resistance in various cancer models. nih.govmdpi.com
Table 2: Enzyme Inhibition Profile of Structurally Related Quinoline and Benzoquinoline Derivatives
| Target Enzyme | Compound Class / Derivative | IC₅₀ / Activity | Target Disease / Application | Citations |
|---|---|---|---|---|
| PDK1 | N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide | Binding Energy: -10.2 kcal/mol (Compound 7a) | Colorectal Cancer | nih.gov |
| EGFR | Quinoline-oxadiazole hybrid (8c) | IC₅₀: 0.14 µM | Cancer | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h) | IC₅₀: 57 nM (EGFR), 9.70 nM (EGFRT790M) | Cancer | mdpi.com | |
| DNA Gyrase | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (10) | IC₅₀: 8.45 µM (S. aureus) | Antibacterial | researchgate.net |
| Topoisomerase I | 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline (5a) | IC₅₀: ~2.20 µM (vs. MGC-803 cell line) | Cancer | rsc.org |
| Topoisomerase II | Pyrazolo[4,3-f]quinoline | Significant inhibition | Cancer | nih.gov |
| Podophenazine derivatives | Weak catalytic inhibition, distinct from etoposide | Cancer | nih.gov | |
| ALDH1A1 | Quinoline-based inhibitor (NCT-501) | Potent cellular activity | Cancer | nih.gov |
| Pan-ALDH1A inhibitor (673A) | Induces DNA damage at 1-10 µM | Ovarian Cancer | thno.org | |
| ALDH1A1 inhibitor (CM37) | Kᵢ: 300 nM | Ovarian Cancer | mdpi.com |
Investigation as Photoremovable Protecting Groups for Controlled Release in Biological Research
Photoremovable protecting groups (PPGs), also known as photocages, are chemical moieties that can be cleaved from a substrate molecule upon irradiation with light of a specific wavelength. This technology allows for the precise spatial and temporal control of the release of biologically active compounds. While various chemical scaffolds have been successfully employed as PPGs, a review of the current scientific literature did not yield specific studies investigating this compound or closely related benzo[h]quinoline derivatives for this particular application. The research focus for this class of compounds has predominantly been on their potential as therapeutic agents, particularly in the field of oncology and infectious diseases, due to their potent biological activities.
Future Perspectives and Emerging Research Avenues
Rational Design and Synthesis of Next-Generation 10-(4-Fluorophenyl)benzo[h]quinoline Systems with Tunable Properties
The rational design of new molecules is a cornerstone of modern chemistry, allowing for the creation of compounds with predictable and optimized properties. nih.gov For the this compound scaffold, future research will likely focus on synthetic strategies that allow for precise control over its electronic, optical, and biological characteristics. The goal is to create next-generation systems with properties tuned for specific applications.
Key to this endeavor is the modification of the core structure at various positions. The introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's photophysical properties, such as its fluorescence emission wavelength and quantum yield. rsc.org For instance, the donor-acceptor design principle is a classic and effective method for synthesizing new fluorescent molecules. rsc.orgresearchgate.net By strategically placing different functional groups on the benzo[h]quinoline (B1196314) core, researchers can fine-tune the emission color across the visible spectrum. researchgate.net
Modern synthetic methodologies are expected to play a crucial role. Facile and efficient reaction pathways, such as multi-step syntheses involving quaternization followed by [3+2] dipolar cycloaddition, have been used for related benzoquinoline structures and could be adapted for this specific compound. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, known for their efficiency in creating diverse molecular libraries, offer a powerful tool for systematically modifying the this compound system. nih.gov These advanced synthetic approaches enable the combinatorial development of structurally diverse derivatives, which is essential for high-throughput screening and optimization. nih.gov
Table 1: Theoretical Tuning of this compound Properties via Substitution
| Substitution Position | Type of Substituent | Predicted Effect on Properties | Potential Application |
| Benzo Ring | Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) | Red-shift in emission (longer wavelength), increased quantum yield. | Bio-imaging, Red OLEDs. |
| Benzo Ring | Electron-Withdrawing Group (e.g., -CN, -NO₂) | Blue-shift in emission (shorter wavelength), altered redox potentials. | Electron-transport materials, sensors. |
| Quinoline (B57606) Ring (non-phenylated side) | Bulky/Steric Groups | Increased thermal stability, prevention of aggregation-caused quenching. | Stable device components (OLEDs). |
| Fluorophenyl Ring | Additional Fluoro or Trifluoromethyl groups | Enhanced electron-accepting character, improved photostability. beilstein-archives.orgbeilstein-journals.org | Robust fluorescent probes, DSSCs. |
Integration of Benzo[h]quinoline Derivatives with Advanced Technologies for Novel Applications
The tunable properties of this compound derivatives make them highly attractive candidates for integration into a variety of advanced technologies. Their intrinsic fluorescence and electrochemical activity are central to these potential applications. nih.govresearchgate.net
One of the most promising areas is in the development of Organic Light-Emitting Devices (OLEDs). Benzoquinoline derivatives have been identified as potential materials for OLEDs due to their strong fluorescence and thermal stability. researchgate.netnih.govresearchgate.net By rationally designing derivatives of this compound, it may be possible to create emitters that cover the entire visible spectrum, leading to more efficient and color-pure displays and lighting solutions. researchgate.net
In the realm of biotechnology and diagnostics, these compounds hold potential as fluorescent probes for live-cell imaging. nih.gov A modular design approach can be used to create probes where different parts of the molecule are responsible for polarization, photophysical tuning, and structural diversity, allowing for optimization for various cellular targets and imaging modalities. nih.gov Furthermore, their application as fluorescent chemosensors is an active area of research for related quinazoline (B50416) compounds. rsc.org
Another emerging application is in energy conversion, specifically in Dye-Sensitized Solar Cells (DSSCs). New benzo[h]quinolin-10-ol derivatives with cyanoacrylic acid units have been synthesized and investigated for this purpose. nih.gov These molecules act as co-sensitizers, absorbing light and facilitating charge transfer. The strategic placement of electron-withdrawing anchoring groups on the benzo[h]quinoline structure is crucial for efficient performance in DSSCs. nih.gov
Table 2: Potential Technological Applications for Functionalized Benzo[h]quinoline Systems
| Technology | Application Role | Key Required Properties |
| Organic Light-Emitting Devices (OLEDs) | Emissive Layer Material | High photoluminescence quantum yield, color purity, thermal stability. researchgate.net |
| Live-Cell Imaging | Fluorescent Probe/Sensor | High brightness, photostability, specific cellular targeting, sensitivity to local environment (e.g., pH). nih.gov |
| Dye-Sensitized Solar Cells (DSSCs) | Co-sensitizer Dye | Broad absorption spectrum, appropriate energy levels for charge transfer, strong anchoring to semiconductor surface. nih.gov |
| Chemosensors | Analyte Detection | Change in fluorescence upon binding to a target molecule or ion. |
Interdisciplinary Research Opportunities in the Field of Benzo[h]quinoline Chemistry
The continued exploration of this compound and its derivatives inherently requires collaboration across multiple scientific fields. The complexity of designing, synthesizing, and applying these molecules necessitates a convergence of expertise.
Medicinal Chemistry and Chemical Biology: Many benzoquinoline derivatives have been investigated for their biological activities, particularly as anticancer agents. nih.govmdpi.comnih.govnih.gov Research has shown that these compounds can interact with biological targets like DNA and various enzymes. nih.govnih.gov Future work could involve synthesizing libraries of this compound derivatives to screen for potential therapeutic activities, combining synthetic chemistry with in vitro biological assays and mechanistic studies. nih.govrsc.org
Materials Science and Engineering: The development of materials for OLEDs and solar cells is a primary focus of materials science. Chemists can design and synthesize novel benzo[h]quinoline molecules, while materials scientists can characterize their solid-state properties (e.g., film morphology, thermal stability) and fabricate and test prototype devices. researchgate.netnih.gov
Computational and Theoretical Chemistry: Quantum-chemical methods like Density Functional Theory (DFT) are invaluable for predicting the properties of new molecules before they are synthesized. nih.govresearchgate.net These computational studies can provide insights into the electronic structure, absorption and emission spectra, and intermolecular interactions of benzo[h]quinoline derivatives, guiding the rational design process and helping to interpret experimental results. researchgate.net This synergy between theoretical prediction and experimental validation accelerates the discovery of new functional materials.
Table 3: Interdisciplinary Fields and Potential Research Focus
| Interdisciplinary Field | Key Collaborators | Potential Research Questions |
| Medicinal Chemistry | Biologists, Pharmacologists | Can derivatives of this compound act as effective and selective anticancer or antimicrobial agents? nih.govnih.gov What is their mechanism of action? nih.gov |
| Materials Science | Physicists, Engineers | How can these molecules be processed into thin films for electronic devices? What is the relationship between molecular structure and device performance/longevity? |
| Computational Chemistry | Experimental Chemists | Can we accurately predict the photophysical and electronic properties of new derivatives? How do intermolecular forces dictate solid-state packing and properties? researchgate.net |
| Chemical Biology | Cell Biologists | Can we design probes for specific organelles or biological processes? How do these probes behave in the complex environment of a living cell? nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
